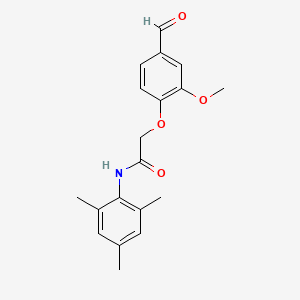
Ethyl 3,3-diphenylpropylcarbamate
Vue d'ensemble
Description
Ethyl 3,3-diphenylpropylcarbamate is an organic compound with the molecular formula C18H21NO2 It is a carbamate derivative, characterized by the presence of an ethyl group, two phenyl rings, and a carbamate functional group
Applications De Recherche Scientifique
Ethyl 3,3-diphenylpropylcarbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3,3-diphenylpropylcarbamate typically involves the reaction of 3,3-diphenylpropylamine with ethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions generally include:
Solvent: Dichloromethane or another suitable organic solvent
Temperature: Room temperature to slightly elevated temperatures
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3,3-diphenylpropylcarbamate can undergo various chemical reactions, including:
Hydrolysis: In the presence of acids or bases, the carbamate group can be hydrolyzed to produce 3,3-diphenylpropylamine and ethanol.
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide
Substitution: Electrophiles such as halogens or nitro groups, often in the presence of a catalyst
Major Products Formed
Hydrolysis: 3,3-diphenylpropylamine and ethanol
Oxidation: Hydroxylated or carbonylated derivatives
Substitution: Various substituted phenyl derivatives
Mécanisme D'action
The mechanism of action of ethyl 3,3-diphenylpropylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites, inhibiting enzyme activity or modulating receptor function. The phenyl rings may also contribute to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 3,3-diphenylpropanoate
- 3,3-diphenylpropylamine
- Ethyl carbamate
Uniqueness
Ethyl 3,3-diphenylpropylcarbamate is unique due to its specific combination of functional groups and structural features. The presence of both the carbamate group and the phenyl rings provides a distinct set of chemical and biological properties, differentiating it from other similar compounds.
Propriétés
IUPAC Name |
ethyl N-(3,3-diphenylpropyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-2-21-18(20)19-14-13-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17H,2,13-14H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCRKWAAWKWSTNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCCC(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({5-[4-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(diphenylmethyl)acetamide](/img/structure/B4592775.png)
![N-{4-[N-(3-chloro-4-methylphenyl)-beta-alanyl]phenyl}methanesulfonamide](/img/structure/B4592787.png)
![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(2-fluorophenyl)thiourea](/img/structure/B4592788.png)
![N-1,3-benzodioxol-5-yl-2-cyano-3-[1-(2,4-dichlorobenzyl)-1H-pyrrol-2-yl]acrylamide](/img/structure/B4592789.png)
![2-bromo-N-[3-(1-piperidinyl)propyl]benzamide](/img/structure/B4592793.png)
![1-{4-[(5-BROMO-2-THIENYL)SULFONYL]PIPERAZINO}-2-METHYL-1-PROPANONE](/img/structure/B4592804.png)

![N-(3-chloro-4-methylphenyl)-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B4592817.png)
![N-[4-(1-piperidinylmethyl)phenyl]-4-biphenylcarboxamide](/img/structure/B4592822.png)
![1-METHYL-N-(2-PYRIDYL)-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE](/img/structure/B4592832.png)
![N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-(2-CHLOROPYRIDIN-3-YL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE](/img/structure/B4592839.png)
![2-{[2-(3-chlorophenoxy)butanoyl]amino}benzamide](/img/structure/B4592849.png)
![1-(4-METHOXYPHENYL)-4-[4-METHYL-2-(PYRIDIN-3-YL)-1,3-THIAZOLE-5-CARBONYL]PIPERAZINE](/img/structure/B4592855.png)
![4-{2-methoxy-5-[(3-methyl-1-piperidinyl)sulfonyl]benzoyl}morpholine](/img/structure/B4592866.png)
